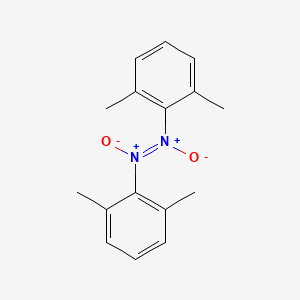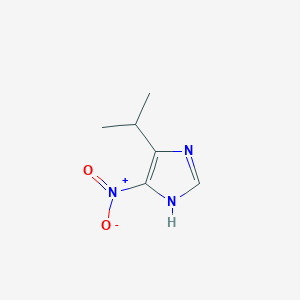
4-Isopropyl-5-nitro-1H-imidazole
Übersicht
Beschreibung
4-Isopropyl-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an isopropyl group at the fourth position and a nitro group at the fifth position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-nitro-1H-imidazole typically involves the nitration of an imidazole precursor. One common method is the nitration of 4-isopropylimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Isopropyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 4-Hydroxy-5-nitro-1H-imidazole or 4-Keto-5-nitro-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-5-nitro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Materials Science:
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of various fine chemicals and intermediates for industrial applications.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-5-nitro-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-nitro-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethyl-5-nitro-1H-imidazole: Similar structure but with an ethyl group instead of an isopropyl group.
4-Phenyl-5-nitro-1H-imidazole: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness: 4-Isopropyl-5-nitro-1H-imidazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Eigenschaften
IUPAC Name |
5-nitro-4-propan-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)5-6(9(10)11)8-3-7-5/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNPXPWVFGVTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
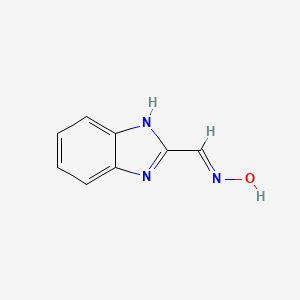
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
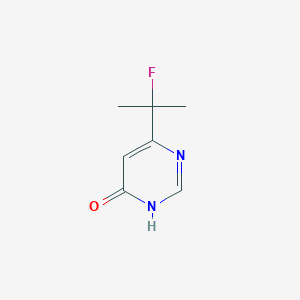
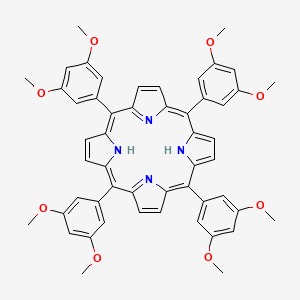

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
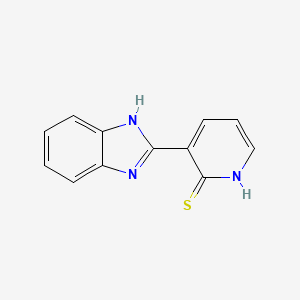
![2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
